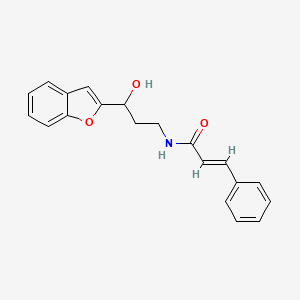

N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

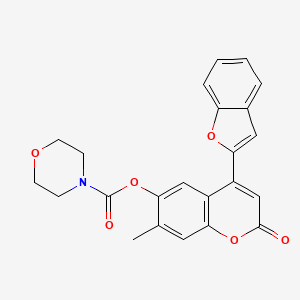

N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H25N5OS and its molecular weight is 407.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial and Anticancer Properties

Compounds structurally related to N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide have been synthesized and evaluated for their antibacterial and anticancer activities. These studies reveal that certain quinazoline and pyridone derivatives show potent activity against specific bacterial strains and tumor cell lines, indicating the potential for developing new therapeutic agents (Bondock & Gieman, 2015).

Antipsychotic Agents

Research into heterocyclic carboxamides, closely related to the query compound, has shown potential antipsychotic properties with significant binding affinity to dopamine D2 and serotonin 5-HT2 receptors. This research outlines a pathway for developing new treatments for psychiatric disorders by manipulating the chemical structure to enhance efficacy and reduce side effects (Norman et al., 1996).

Heterocyclic Synthesis

The compound could serve as a precursor or intermediate in the synthesis of various heterocyclic compounds. Studies have demonstrated methods for preparing pyrrolo- and isoindoloquinazolinones, indicating the versatility of quinazoline derivatives in generating diverse heterocyclic frameworks with potential biological activities (Sohår et al., 2004).

Synthesis of N-Hydroxy-4-oxoquinazoline Derivatives

N-Hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which share a similar core structure with the compound of interest, have been synthesized and represent a novel class of cyclic hydroxamic acids. These compounds, including their pyrido- and thieno-substituted analogues, may have applications in medicinal chemistry and drug discovery (Bosch et al., 2011).

Anticancer Activity of Piperazine-2,6-dione Derivatives

The synthesis and evaluation of piperazine-2,6-dione derivatives for anticancer activity demonstrate the therapeutic potential of compounds containing cyclohexanecarboxamide and similar moieties. This research contributes to the development of novel anticancer agents with specific activity profiles against various cancer cell lines (Kumar et al., 2013).

Mécanisme D'action

Target of Action

The primary target of N-(pyridin-2-ylmethyl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, also known as CCG-33838, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-33838 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding . This suggests that CCG-33838 interferes with the protein-protein interactions required for the transcriptional activity of the Rho pathway .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-33838 . This pathway is involved in the regulation of gene expression and cellular functions. By inhibiting this pathway, CCG-33838 can disrupt the normal functioning of cells, particularly those involved in cancer progression .

Pharmacokinetics

The compound’s ability to inhibit the rhoa transcriptional signaling pathway suggests that it can effectively penetrate cells and interact with its target

Result of Action

CCG-33838 has shown promising results in inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . Moreover, CCG-33838 inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5OS/c28-21(25-14-17-5-3-4-12-23-17)16-10-8-15(9-11-16)13-24-20-18-6-1-2-7-19(18)26-22(29)27-20/h1-7,12,15-16H,8-11,13-14H2,(H,25,28)(H2,24,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGIUIVZULXCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2609285.png)

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2609287.png)

![3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)

![2,5-difluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2609296.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2609298.png)